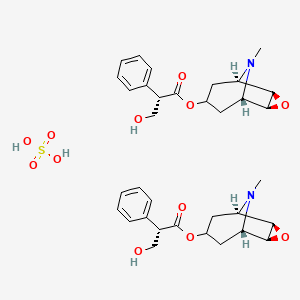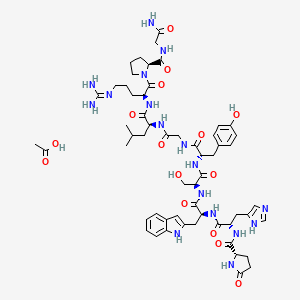![molecular formula C15H27N3O9P2 B1469706 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate CAS No. 1177093-23-0](/img/structure/B1469706.png)
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate (8-APAQDP) is a novel, small-molecule phosphonate inhibitor that has recently been developed for use in a variety of scientific research applications. 8-APAQDP has shown to be a promising tool for the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Studies have demonstrated the antileishmanial activities of 8-aminoquinolines. Specifically, the activity of these compounds against Leishmania tropica in human macrophages was investigated. The effectiveness of 8-aminoquinolines with different substitutions on the quinoline ring or the 8-amino side-chain was assessed, highlighting their potential as antileishmanial agents (Berman & Lee, 1983).
Structure and Properties
The structural analysis of 8-aminoquinoline derivatives, such as primaquine diphosphate, reveals detailed insights into their molecular framework. This includes their crystalline form, electron density, and chelation properties, which are crucial for understanding their biological activity and interactions (Rubin, Swaminathan, & Sundaralingam, 1992).
Antimalarial and Antiparasitic Potential
8-Aminoquinolines, including variants of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate, have demonstrated significant efficacy in treating malaria and other parasitic infections. Their potential in both prophylaxis and treatment models, along with their activity against blood and tissue stage parasites, makes them valuable in antimalarial research (Nanayakkara et al., 2008).
Fluorescent Sensing and Imaging Applications
A recent development is the use of 8-aminoquinoline-based compounds as fluorescent sensors for zinc ion, demonstrating potential applications in cell imaging. This highlights the versatility of these compounds beyond their antimalarial and antiparasitic roles, extending into biochemical imaging and diagnostics (Pradhan et al., 2015).
Eigenschaften
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;2*1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQRFKSMSKOQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)

![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)


![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)




![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)